N-(2-bromoethyl)-4-methylbenzenesulfonamide
Description
N-(2-bromoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent attached to the sulfonamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals. Its bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, such as those observed in copper-catalyzed cyclocondensation and radical-mediated processes . Notably, it exhibits antibacterial activity against Gram-negative and Gram-positive bacteria, including Salmonella typhi, Escherichia coli, and Bacillus subtilis, with IC₅₀ values comparable to ciprofloxacin in some cases .
Properties
CAS No. |
4556-90-5 |
|---|---|
Molecular Formula |
C9H12BrNO2S |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
N-(2-bromoethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
GQAMLOAQALIPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves alkylating the nitrogen atom of 4-methylbenzenesulfonamide (tosylamide) with 1,2-dibromoethane. This reaction proceeds via nucleophilic substitution, where the sulfonamide’s NH group is deprotonated by a base, forming a nucleophilic amide ion that attacks the electrophilic carbon of 1,2-dibromoethane.
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Base Selection : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents (acetonitrile or acetone) facilitates deprotonation.
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Stoichiometry : A 1:1 molar ratio of tosylamide to 1,2-dibromoethane minimizes dialkylation.
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Temperature : Reflux conditions (80–100°C) enhance reaction kinetics.
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Reactants : 4-Methylbenzenesulfonamide (10 mmol), 1,2-dibromoethane (10 mmol).
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Base/Solvent : Cs₂CO₃ (2.5 equiv) in acetonitrile (30 mL).
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Conditions : Reflux for 12–24 hours.
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Workup : Quench with water, extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate.
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Purification : Column chromatography (hexane/ethyl acetate, 95:5) yields N-(2-bromoethyl)-4-methylbenzenesulfonamide as a white solid (77% yield).
Optimization Insights
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Solvent Effects : Acetonitrile outperforms acetone due to superior solubility of intermediates.
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Base Strength : Cs₂CO₃ (pKₐ ~10) provides milder conditions than K₂CO₃ (pKₐ ~10.3), reducing elimination side reactions.
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Side Reactions :
Direct Sulfonylation of 2-Bromoethylamine
Synthetic Route and Challenges
While theoretically straightforward, this method is less common due to the instability of 2-bromoethylamine. The amine’s β-bromo group predisposes it to elimination, forming ethylene and HBr under basic conditions.
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Sulfonylation : React 2-bromoethylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Conditions : 0°C to room temperature, 2–4 hours.
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Workup : Wash with dilute HCl, saturated NaHCO₃, and brine.
Yield : <50% due to competing decomposition.
Mitigation Strategies
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Low Temperatures : Conduct reactions at 0–5°C to slow elimination.
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In Situ Generation : Use 2-bromoethylamine hydrochloride and neutralize with TEA during sulfonylation.
Comparative Analysis of Methods
Key Takeaway : The alkylation method is preferred for its reproducibility and higher yields, despite requiring stringent stoichiometric control.
Structural Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of N-(2-azidoethyl)-4-methylbenzenesulfonamide.
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of N-(2-aminoethyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
Antimicrobial Activity
N-(2-bromoethyl)-4-methylbenzenesulfonamide has been investigated for its antibacterial properties. In a study screening various sulfonamides against bacterial strains, it was found that this compound exhibited notable inhibition against several Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Salmonella typhi and Escherichia coli, indicating its potential as an antimicrobial agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory potential. Research has demonstrated that this compound can inhibit lipoxygenase, an enzyme involved in inflammatory processes. The ability to inhibit such enzymes suggests its potential utility in treating inflammatory diseases .
Case Studies
-
Antibacterial Screening :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : The compound was tested against various bacterial strains using standard agar diffusion methods.
- Results : The compound displayed significant inhibition against S. typhi and E. coli, with a minimum inhibitory concentration (MIC) lower than that of many commonly used antibiotics .
- Enzyme Inhibition :
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules through its reactive bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzyme activities or disruption of cellular processes. The sulfonamide moiety can also interact with specific enzymes, inhibiting their function by mimicking the natural substrate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Alkyl Chains
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)
- Structural Difference : Replaces the bromoethyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.
- Properties: The hydroxyl group enhances polarity, increasing solubility in polar solvents but reducing electrophilicity. Unlike the bromoethyl derivative, it cannot participate in nucleophilic substitution reactions, limiting its utility in synthesis .
N-(3-Phenylpropyl)-4-methylbenzenesulfonamide (Compound 5c)
Halogen-Substituted Analogues
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide
- Structural Difference : Contains halogenated aryl groups (fluoro and iodo) instead of the bromoethyl chain.
- Applications : Used as a pharmaceutical intermediate, leveraging halogen-directed cross-coupling reactions. The iodo substituent enables participation in Ullmann or Suzuki-Miyaura reactions, unlike the bromoethyl group .
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
- Structural Difference : Incorporates a brominated pyridine ring.
- Crystal Structure : Exhibits intramolecular N–H···Br hydrogen bonding and aromatic stacking, influencing solubility and stability. The bromine here is part of an aromatic system, contrasting with the aliphatic bromide in the target compound .
Heterocyclic Derivatives
N-(3-(4-Alkylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o)
Role in Cyclocondensation Reactions
N-(2-bromoethyl)-4-methylbenzenesulfonamide participates in copper(I)-catalyzed [4+2] cyclocondensation to form piperidine derivatives (e.g., compound 2p), leveraging the bromine as a leaving group . In contrast, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide cannot undergo analogous reactions due to the absence of a leaving group .
Antibacterial Activity Comparison
The bromoethyl derivative shows superior activity compared to chlorobenzyl and phenethyl analogues, emphasizing the importance of the bromoethyl group’s size and electrophilicity .
Physicochemical Properties
Biological Activity
N-(2-bromoethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound this compound belongs to a class of sulfonamides that have been synthesized for their bioactive properties. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethylamine in the presence of a base, yielding the desired sulfonamide structure. This process is essential for creating derivatives that exhibit varying biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These results indicate that this compound exhibits potent antibacterial activity, comparable to standard antibiotics like Ciprofloxacin .
Lipoxygenase Inhibition
In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Studies have shown that this compound can effectively inhibit lipoxygenase activity, which is crucial in the development of anti-inflammatory drugs.
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| This compound | 70 | Baicalein (85%) |
| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 60 |
The data suggest that while this compound is effective, it may not be as potent as some established inhibitors like Baicalein .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted by researchers synthesized various sulfonamides including this compound and tested them against multiple bacterial strains. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibacterial agent .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced inflammatory responses when administered prior to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
